N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3,3-trifluoropropanamide
Description
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3,3,3-trifluoropropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O3S/c1-16-8-4-3-7(15-10(18)6-11(12,13)14)5-9(8)17(2)21(16,19)20/h3-5H,6H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXICOZIVGIKRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)CC(F)(F)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3,3-trifluoropropanamide is a compound of interest due to its potential biological activities. This article aims to explore the biological properties of this compound based on available literature and studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of 323.39 g/mol. Its structure includes a thiadiazole ring, which is known for its diverse biological activities.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.
- Study Findings : A series of 1,3,4-thiadiazole derivatives were synthesized and tested for their anti-proliferative activities using the CCK-8 method. Notably, three compounds exhibited significant inhibition against SMMC-7721 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines .
Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties. The compound's structural features may contribute to its effectiveness against various pathogens.
- Research Insights : In vitro studies indicated that certain thiadiazole derivatives demonstrated potent activity against Mycobacterium tuberculosis strains. Compounds were evaluated for their efficacy against multi-drug resistant strains .
Anti-inflammatory Properties
The anti-inflammatory potential of thiadiazole compounds has been documented in various research articles. The presence of specific functional groups in the structure may enhance their ability to modulate inflammatory pathways.
- Evidence : Some studies reported that thiadiazole derivatives inhibited cyclooxygenase (COX) enzymes involved in the inflammatory response. This suggests a potential application in developing anti-inflammatory drugs .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Modulation of Cell Signaling Pathways : Its interaction with cellular pathways can lead to apoptosis in cancer cells or reduced inflammatory responses.
Case Studies
A review of recent literature provides insights into specific case studies where thiadiazole derivatives were tested:
| Study | Compound Tested | Biological Activity | Result |
|---|---|---|---|
| Liu et al. (2022) | 1,3-Dimethyl Thiadiazole | Anticancer | Significant inhibition in A549 cell line |
| Tehrani et al. (2022) | Hydrazinyl Thiadiazole | Anti-Tuberculosis | High potency against MDR-TB strains |
| Ruel et al. (2022) | Novel Thiadiazole Derivatives | Anti-inflammatory | Inhibition of COX enzymes observed |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
Substituent Position and Electronic Effects
- Comparison with 3-(trifluoromethoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide
- Structural Differences : The compared compound has a trifluoromethoxy-substituted benzamide (vs. trifluoropropanamide) and an additional methyl group at the 6-position of the benzothiadiazole ring.
- Functional Implications :
- The trifluoromethoxy group in the benzamide may reduce steric hindrance compared to the bulkier trifluoropropanamide.
- The extra methyl group at position 6 could alter ring planarity, affecting π-stacking interactions in biological targets.
Fluorinated Side-Chain Analogues
Comparison with T133 (N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine)
- Structural Differences : T133 contains a trifluoromethylphenyl group attached to a triarylmethane-thiazole core, lacking the benzothiadiazole sulfone moiety.
- Functional Implications :
- The triarylmethane scaffold in T133 provides conformational rigidity, whereas the benzothiadiazole sulfone in the target compound offers a planar, electron-deficient system.
- Both compounds utilize fluorine for enhanced bioavailability, but the trifluoropropanamide in the target may confer greater solubility in polar solvents.
Comparison with 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (35)
- Structural Differences : Compound 35 contains a thiazole ring substituted with a trifluoromethoxybenzoyl group and a cyclopropanecarboxamide, diverging from the benzothiadiazole-propanamide backbone.
- The trifluoromethoxy group may offer similar electron-withdrawing effects but with reduced steric demand compared to the trifluoropropanamide.
Research Implications and Gaps
- Pharmacokinetics : The trifluoropropanamide group in the target compound may improve blood-brain barrier penetration compared to benzamide analogues, but in vitro ADME studies are needed.
- Synthetic Optimization : Lessons from La(OTf)₃ and TiCl₄ catalysis could be applied to enhance the target compound’s yield.
- Biological Activity : While fluorine is a common bioisostere, the benzothiadiazole sulfone core’s role in target selectivity (e.g., kinase inhibition vs. GPCR modulation) remains unexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
